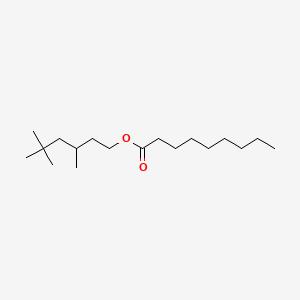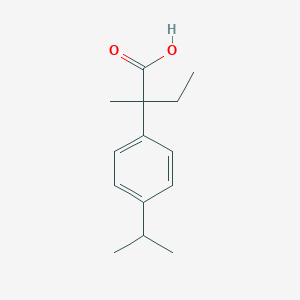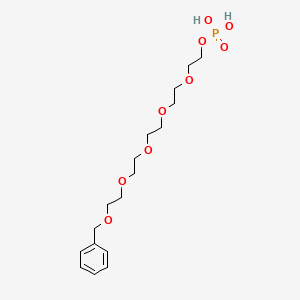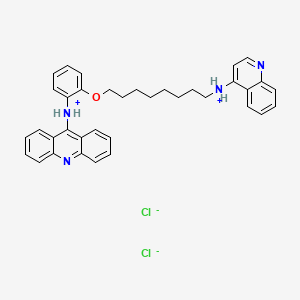![molecular formula C8H18N4O3Si B13782392 N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine CAS No. 164007-84-5](/img/structure/B13782392.png)
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is a versatile organosilane compound that combines the properties of guanidine and silane groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a wide range of applications, including surface modification, polymer chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of cyanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanamide with 3-(trimethoxysilyl)propylamine:
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for surface modification applications.
Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water or aqueous solutions
Conditions: Ambient temperature, neutral or slightly acidic pH
Products: Silanol groups
-
Condensation
Reagents: Silanol groups
Conditions: Elevated temperature, presence of catalysts (e.g., acids or bases)
Products: Siloxane bonds
-
Substitution
Reagents: Electrophiles (e.g., alkyl halides)
Conditions: Solvent (e.g., ethanol), temperature (e.g., 25-60°C)
Products: Substituted guanidine derivatives
Scientific Research Applications
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion and compatibility between different phases.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and diagnostic applications.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine involves the interaction of its functional groups with target molecules or surfaces. The trimethoxysilyl group undergoes hydrolysis and condensation to form strong siloxane bonds with substrates, while the guanidine group can engage in hydrogen bonding and electrostatic interactions with various molecules. These interactions contribute to the compound’s effectiveness in surface modification and functionalization applications.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a guanidine group.
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate: Contains a trithiocarbonate group instead of a guanidine group.
Uniqueness
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to the presence of both guanidine and silane functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
164007-84-5 |
|---|---|
Molecular Formula |
C8H18N4O3Si |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-cyano-2-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12) |
InChI Key |
NUXVCNSXHDUQRA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN=C(N)NC#N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)




